CB1 Receptor Allosteric Modulation: Functional Cooperativity vs. 3-Carboxamide Regioisomer
In calcium mobilization (FLIPR) assays using human CB1 receptor, the indole-2-carboxamide scaffold (structurally represented by the target compound) acts as a negative allosteric modulator (NAM), reducing the Emax of agonist CP55,940. The 3-carboxamide regioisomer (1-methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide) shows no measurable CB1 allosteric modulation under identical conditions [1]. This positional selectivity is consistent with SAR studies demonstrating that carboxamide linkage at the indole C2 position is essential for maintaining the hydrogen-bond network with residues K3.28(192) and the allosteric binding pocket [2].
| Evidence Dimension | CB1 negative allosteric modulation (reduction of CP55,940 Emax) |
|---|---|
| Target Compound Data | Emax reduction observed; IC50 range ~100–500 nM (estimated from nearest structural analogs 1, 2, 3 in ref [1]) |
| Comparator Or Baseline | 1-Methyl-N-(1-methyl-1H-indol-4-yl)-1H-indole-3-carboxamide: No detectable CB1 allosteric modulation |
| Quantified Difference | Complete loss of allosteric activity for the 3-carboxamide regioisomer |
| Conditions | Human CB1 receptor, FLIPR calcium mobilization assay, co-application with CP55,940 agonist |
Why This Matters
For procurement of CB1 allosteric modulators, only the 2-carboxamide isomer provides functional modulation; the 3-carboxamide isomer is inert and unsuitable for CB1 pharmacological studies.
- [1] Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorg. Med. Chem. 2015, 23 (9), 2195–2203. View Source
- [2] Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Cannabis Cannabinoid Res. 2018, 3 (1), 252–264. View Source
